5-methyl-6-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSDWXLIFMMZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Further Transformations of 5 Methyl 6 Trifluoromethyl 1h Indole Derivatives
Reactivity of the Indole (B1671886) Core in Electrophilic and Nucleophilic Transformations
The indole ring system is generally electron-rich and readily undergoes electrophilic aromatic substitution, with a reaction rate approximately 10¹³ times greater than that of benzene (B151609). pearson.com The preferred site of substitution is typically the C3 position. pearson.com However, the unique substitution pattern of 5-methyl-6-(trifluoromethyl)-1H-indole introduces competing electronic effects that can alter this inherent reactivity.
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. In the context of trifluoromethylated indoles, this reaction provides a pathway to introduce various alkyl groups onto the indole core. For instance, the Ga(OTf)₃-catalyzed alkylation of 2-substituted indoles with trifluoromethylated 3-indolylmethanols has been demonstrated as a regioselective method for synthesizing unsymmetrical bis(indolyl)methanes containing a CF₃ group. nih.gov This reaction's regioselectivity is temperature-controlled, allowing for the divergent synthesis of 3,3'- and 3,6'-bis(indolyl)methanes. nih.gov
Another notable example is the highly enantioselective Friedel-Crafts alkylation of indoles with α-CF₃-substituted β-nitrostyrenes. acs.org This reaction, catalyzed by a chiral calcium BINOL bis(phosphate) complex, provides access to optically active indoles bearing a trifluoromethylated all-carbon quaternary stereocenter in high yields and enantioselectivities. acs.org The reaction is tolerant of a wide range of substituents on both the nitrostyrene (B7858105) and the indole, including both electron-donating and electron-withdrawing groups. acs.org
| Catalyst | Electrophile | Product Type | Key Features |
| Ga(OTf)₃ | Trifluoromethylated 3-indolylmethanols | Unsymmetrical bis(indolyl)methanes | Temperature-controlled regioselectivity nih.gov |
| Chiral calcium BINOL bis(phosphate) complex | α-CF₃-substituted β-nitrostyrenes | Chiral indoles with CF₃-quaternary center | High yields and enantioselectivities acs.org |
Beyond Friedel-Crafts reactions, other carbon-carbon bond-forming methodologies have been applied to trifluoromethylated indoles. Cascade reactions, for example, offer an efficient route to complex molecular architectures from simple starting materials. A metal-free cascade reaction involving an aniline-derived substrate and Tf₂C=CH₂ has been developed for the synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines. nih.govacs.org This reaction proceeds through an initial intermolecular electrophilic attack followed by intramolecular cyclizations to form one C-N and two C-C bonds. nih.govacs.org
The regioselectivity of carbon-carbon bond formation is a critical aspect. Studies on 5,5,5-trifluoro-1-phenylpent-3-en-1-yne have shown that electrophilic attack predominantly occurs at the position β to the CF₃ group. beilstein-journals.orgbeilstein-journals.org This regioselectivity is believed to be kinetically controlled. beilstein-journals.org
The electronic nature and position of substituents on the indole ring profoundly impact reaction pathways and regioselectivity. The electron-donating methyl group at C5 and the electron-withdrawing trifluoromethyl group at C6 in this compound create a unique electronic environment. While the indole nucleus is generally activated towards electrophilic attack, the CF₃ group deactivates the benzene ring, making the pyrrole (B145914) ring the more likely site for electrophilic substitution.
For instance, in hydrodenitrogenation (HDN) studies, methyl groups on the indole ring have been shown to weaken the hydrogenation ability of the nitrogen heterocycle due to steric hindrance. mdpi.com Conversely, electron-withdrawing groups like trifluoromethyl can influence the reactivity of other positions. A copper-mediated C4–H sulfonylation of indoles bearing a 6-trifluoromethyl group has been reported, demonstrating that C-H activation can occur even in the presence of a deactivating group. acs.org The regioselectivity of electrophilic aromatic substitution is a balance between the activating and directing effects of the substituents and the inherent reactivity of the indole positions.
Post-Synthetic Modifications and Functional Group Interconversions on Trifluoromethylated Indole Derivatives
The functional groups attached to the this compound core can be further modified to generate a diverse library of compounds. These post-synthetic modifications are crucial for fine-tuning the properties of the final molecules.
Functional groups such as esters, amines, and alcohols on the indole scaffold are amenable to a variety of derivatization reactions. libretexts.org For instance, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other functional groups. Procedures have been developed for introducing electron-capturing groups, such as pentafluorobenzyl and trifluoroacetyl, onto the indole nitrogen atom, which can be useful for analytical purposes. nih.gov
A versatile strategy for the C7-selective boronation of C3-alkylindoles has been developed, which allows for further derivatization at this position. acs.org This method involves a one-pot C2/C7-diboronation followed by a C2-protodeboronation sequence. acs.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is widely used for the synthesis of C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has been instrumental in preparing N-arylated indoles. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org
The Suzuki coupling reaction, another palladium-catalyzed process, facilitates the formation of C-C bonds between organoboronic acids and halides or triflates. organic-chemistry.org This methodology has been employed for the synthesis of highly substituted indoles and bisindolylmaleimides. nih.govnih.gov The scope of the Suzuki reaction is broad, accommodating various functional groups and different types of coupling partners, including aryl, alkyl, alkenyl, and alkynyl groups. organic-chemistry.org The stereochemical outcome of the Suzuki coupling of vinyl triflates can be controlled by the choice of the palladium catalyst and ligand. beilstein-journals.org
| Cross-Coupling Reaction | Bond Formed | Key Features |
| Buchwald-Hartwig Amination | C-N | Palladium-catalyzed; wide scope of amines and aryl halides wikipedia.orglibretexts.org |
| Suzuki Coupling | C-C | Palladium-catalyzed; uses organoboronic acids; tolerates various functional groups organic-chemistry.org |
Intramolecular Rearrangements in Trifluoromethylated Indole Systems
Intramolecular rearrangements are fundamental transformations in organic chemistry that allow for the structural reorganization of a molecule, often leading to the formation of complex architectures from simpler precursors. In the context of trifluoromethylated indole systems, such as derivatives of this compound, these rearrangements can be driven by thermal, photochemical, or catalytic activation. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the indole ring, thereby affecting the feasibility and outcome of these rearrangements.
One of the most well-established intramolecular rearrangements in indole chemistry is the Fischer indole synthesis, which itself involves a crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement of an N-arylhydrazone intermediate. wikipedia.orgresearchgate.net This reaction underscores the inherent capacity of the indole framework to undergo pericyclic reactions. For pre-formed trifluoromethylated indole systems, subsequent intramolecular rearrangements can provide pathways to novel heterocyclic scaffolds.
A notable example of intramolecular rearrangements in indole derivatives involves the acid-catalyzed migration of substituents. Research has demonstrated that trifluoromethanesulfonic acid can effectively facilitate a 1,2-migration of alkyl and aryl groups from the C3- to the C2-position of the indole nucleus. nih.gov This type of rearrangement is significant as it allows for the synthesis of C2-substituted indoles, which are valuable precursors for various natural products and medicinal compounds. nih.gov The strong electron-withdrawing nature of a trifluoromethyl group on the benzene ring can influence the stability of the intermediates in such acid-catalyzed processes.
Furthermore, dearomative sigmatropic rearrangements, such as the Claisen rearrangement, have been explored for indole derivatives. nih.gov These reactions temporarily disrupt the aromaticity of the indole core to install functionality, often with high stereocontrol. For instance, the Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols has been developed to generate indolines with a fully substituted C2 carbon. nih.govacs.org While not specifically documented for this compound, this methodology highlights a potential pathway for the intramolecular rearrangement of suitably functionalized derivatives. The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an intermediate ketene (B1206846) N,O-acetal, demonstrating that the indole π-system can participate in such transformations.
The table below summarizes selected examples of intramolecular rearrangements in indole systems that could be conceptually applied to trifluoromethylated derivatives.
| Rearrangement Type | Substrate Class | Key Transformation | Driving Force / Conditions | Potential Application to Trifluoromethylated Indoles |
|---|---|---|---|---|
| wikipedia.orgwikipedia.org-Sigmatropic Rearrangement | N-Arylhydrazones | Formation of the indole core | Acid catalysis (Fischer Indole Synthesis) | Synthesis of the this compound scaffold itself. wikipedia.org |
| 1,2-Alkyl/Aryl Migration | 3-Substituted Indoles | Migration of a substituent from C3 to C2 | Acid catalysis (e.g., Triflic Acid) | Isomerization of C3-functionalized this compound derivatives. nih.gov |
| Dearomative wikipedia.orgwikipedia.org-Claisen Rearrangement | 3-Indolyl Alcohols | Formation of C2-disubstituted indolines | Formation of a stable amide (Meerwein–Eschenmoser variant) | Stereoselective synthesis of complex indolines from functionalized this compound precursors. nih.gov |
| Cope Rearrangement | Allyl-substituted indoles | Rearrangement of carbon skeleton | Thermal activation | Skeletal reorganization of allyl-derivatized 5-methyl-6-(trifluoromethyl)-1H-indoles. nih.gov |
Photochemical rearrangements also represent a potential avenue for the intramolecular transformation of trifluoromethylated indoles. The synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles suggests that these compounds are stable enough to be used in photoaffinity labeling, which involves photochemical activation. nih.gov This indicates the potential for light-induced intramolecular reactions on the trifluoromethylated indole core.
While specific studies on the intramolecular rearrangements of this compound are not extensively documented in the reviewed literature, the principles established for other indole systems provide a solid foundation for predicting and exploring such transformations. The electronic influence of the trifluoromethyl group is expected to play a crucial role in the kinetics and thermodynamics of these potential rearrangements.
Advanced Synthetic Strategies and Methodological Innovations in Trifluoromethylated Indole Chemistry
Precise Regio- and Stereoselective Control in Indole (B1671886) Functionalization
Achieving precise control over the position of functionalization (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is a paramount challenge in the synthesis of complex molecules like 5-methyl-6-(trifluoromethyl)-1H-indole. The inherent reactivity of the indole ring, typically favoring electrophilic substitution at the C3 position of the pyrrole (B145914) ring, complicates selective modification of the benzene (B151609) portion.
Regioselective Functionalization:
The synthesis of this compound itself requires careful regiocontrol to install the methyl and trifluoromethyl groups at the desired C5 and C6 positions. This is often accomplished through multi-step syntheses starting from appropriately substituted anilines or benzenes. Once the core is assembled, further functionalization must overcome the innate reactivity of the indole nucleus.
Directing group strategies have emerged as a powerful tool for C-H functionalization of the typically less reactive benzene ring of indoles. nih.govnih.gov For a scaffold like this compound, this allows for the introduction of additional substituents at the C4 and C7 positions. For instance, a removable directing group at the N1 position can facilitate metal-catalyzed C-H activation at specific sites. A copper-mediated C4–H sulfonylation of indole-3-carbaldehydes has demonstrated high regioselectivity and tolerance for various substituents on the benzene ring, including electron-donating methyl groups and electron-withdrawing trifluoromethyl groups. acs.org This suggests that the C4 position of this compound could be selectively functionalized using such a strategy.
Theoretical studies on transition-metal-catalyzed C-H functionalization of indoles have provided insights into regioselectivity. The position of functionalization (C2 vs. C4/C7) can often be controlled by the reaction mechanism and whether the C-H activation step is rate-determining. researchgate.net
Stereoselective Functionalization:
Introducing stereocenters into the this compound scaffold can be achieved through various asymmetric reactions. While direct stereoselective functionalization of the benzene ring is challenging, reactions at the C2 and C3 positions of the pyrrole ring are more common. For example, enantioselective Friedel-Crafts alkylation of the indole core at the C3 position with a suitable electrophile can generate a chiral center. Advances in catalysis have led to the development of highly enantioselective methods for trifluoromethylation and related reactions on various organic scaffolds, which could be adapted for the synthesis of chiral derivatives. acs.org
The following table summarizes representative approaches for achieving regioselective functionalization on the indole core, which are applicable to the this compound framework.
| Functionalization Position | Method | Catalyst/Reagent | Comments |
| C4 | Transient Directing Group Strategy | Copper salts | Enables selective sulfonylation of the C4-H bond, tolerating both methyl and trifluoromethyl substituents on the benzene ring. acs.org |
| C7 | Directing Group Assisted C-H Activation | Palladium, Rhodium | Often requires blocking the C2 position; can be achieved by a reduction-functionalization-oxidation sequence. nih.gov |
| C3 | Rhodium-catalyzed Direct Arylation | Rh(II) catalysts | Highly regioselective for the C3 position, demonstrated on 5-(trifluoromethyl)indole (B10600) and 6-(trifluoromethyl)indole. fishersci.ca |
| C2/C3 | Migration Reaction | Triflic Acid | Can facilitate the migration of a substituent from the C3 to the C2 position, offering an alternative route to C2-functionalized indoles. |
Sustainable and Efficient Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and energy-efficient processes. These principles are particularly relevant in the synthesis of highly functionalized molecules like this compound.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. mgesjournals.com In the context of indole synthesis, this often involves employing multicomponent reactions (MCRs), using greener solvents, and avoiding toxic metal catalysts. researchgate.netrsc.org
An innovative two-step indole synthesis based on an Ugi four-component reaction followed by an acid-catalyzed cyclization embodies several green chemistry principles. researchgate.net This method uses readily available starting materials and avoids metal catalysts, proceeding in the benign solvent ethanol. Such a strategy could be adapted for the synthesis of this compound by using a suitably substituted aniline (B41778) as a starting material. The key principles of green chemistry applicable to indole synthesis are summarized in the table below.
| Green Chemistry Principle | Application in Indole Synthesis | Relevance to this compound |
| Atom Economy | Multicomponent reactions (e.g., Ugi, Fischer) incorporate most atoms from the starting materials into the final product. researchgate.net | A multicomponent approach starting from 4-amino-2-methyl-1-(trifluoromethyl)benzene could provide an atom-economical route to the target indole. |
| Use of Safer Solvents | Utilizing water, ethanol, or performing reactions under solvent-free conditions. researchgate.net | Reduces environmental impact and potential for worker exposure to hazardous solvents. |
| Catalysis | Employing non-toxic, recyclable catalysts or developing catalyst-free reactions. nih.gov | Avoids the use of heavy metals like palladium, which are common in cross-coupling reactions but pose environmental and health risks. |
| Energy Efficiency | Using photochemical methods, microwave irradiation, or reactions that proceed at ambient temperature. researchgate.netrsc.org | Lowers energy consumption and can lead to faster reaction times and cleaner reaction profiles. |
Photochemical reactions, which utilize light as an energy source, represent a key area of green and energy-efficient synthesis. rsc.orgacs.org Visible-light-induced reactions are particularly attractive as they use a readily available and non-hazardous energy source. Several photochemical methods for the trifluoromethylation of arenes and heteroarenes have been developed.
For instance, a simple, metal- and oxidant-free photochemical strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes has been described. acs.org This method uses photoexcited aliphatic ketones as low-cost radical initiators to generate CF3 radicals from sodium triflinate. Such a protocol could potentially be applied to the trifluoromethylation of 5-methyl-1H-indole to regioselectively synthesize this compound, although control of regioselectivity would be a critical challenge.
Another approach involves the formation of an electron donor-acceptor (EDA) complex between an indole and a trifluoromethylating reagent, which can be excited by visible light to initiate the reaction without the need for a photocatalyst. researchgate.net These methods are often characterized by mild reaction conditions and high functional group tolerance.
Late-Stage Functionalization Strategies for Complex Indole Scaffolds
Late-stage functionalization (LSF) is the process of introducing functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. nih.govnih.gov For a molecule like this compound, LSF would enable the exploration of structure-activity relationships by modifying various positions on the indole core.
C-H activation has become a prominent tool for LSF. acs.org Directing-group-assisted C-H functionalization can be used to selectively modify the benzene ring of the indole. For example, as previously mentioned, a copper-mediated C4-sulfonylation demonstrates the feasibility of selectively functionalizing the C4 position of an indole bearing substituents at C6. acs.org This highlights the potential to further derivatize the this compound scaffold.
Photocatalytic methods are also well-suited for LSF due to their mild conditions and high functional group tolerance. acs.org A photocatalytic method for the trifluoromethylthiolation of indolizines (bioisosteres of indoles) demonstrates the potential for introducing other fluorine-containing groups into complex heterocyclic systems at a late stage. acs.org Such a strategy could foreseeably be applied to introduce a SCF3 group at the C3 position of this compound.
Broadening Substrate Scope and Functional Group Tolerability in Trifluoromethylation Reactions
The success of any synthetic method is largely determined by its applicability to a wide range of substrates and its tolerance of various functional groups. In the synthesis of derivatives of this compound, it is crucial that the chosen trifluoromethylation or functionalization methods are compatible with both the electron-donating methyl group and the electron-withdrawing trifluoromethyl group already present on the benzene ring.
Many modern trifluoromethylation reactions exhibit a broad substrate scope. Domino trifluoromethylation/cyclization of 2-alkynylanilines to synthesize 2-(trifluoromethyl)indoles has been shown to tolerate a variety of functional groups, including halogens, nitriles, and esters. organic-chemistry.org Notably, substrates with electron-donating groups on the aniline ring generally provided higher yields, which is a positive indicator for reactions involving a 5-methylindole (B121678) precursor. organic-chemistry.org
Similarly, gold-catalyzed reactions for the synthesis of trifluoromethylated oxazoles have demonstrated significant tolerance for various functional groups on the starting materials. acs.org While this is a different heterocyclic system, the principles of catalyst tolerance to functional groups are often transferable. The table below provides a summary of functional group tolerance in various trifluoromethylation and functionalization reactions relevant to indole synthesis.
| Reaction Type | Tolerated Functional Groups | Incompatible Functional Groups/Conditions |
| Domino Trifluoromethylation/Cyclization organic-chemistry.org | Halogens (F, Cl, Br), Nitrile (CN), Ester (CO2Me), Ether (OMe) | - |
| Copper-Mediated C4-Sulfonylation acs.org | Methyl, Methoxy, Halogens, Ester, Phenyl, Benzyl, Allyl | Electron-withdrawing N-protecting groups (e.g., Tosyl, Acetyl) |
| Photocatalytic Trifluoromethylthiolation acs.org | Methoxy, Methyl, Bromo | - |
| Gold-Catalyzed Oxazole Synthesis acs.org | Alkyl, Cyano, Nitro, Ether | Free OH groups, Unsubstituted indole N-H |
Future Research Directions and Perspectives in the Chemistry of 5 Methyl 6 Trifluoromethyl 1h Indole
Exploration of Novel Synthetic Pathways and Trifluoromethylating Reagents
Future research will undoubtedly focus on discovering more efficient and environmentally benign synthetic routes to the 5-methyl-6-(trifluoromethyl)-1H-indole core. While classical methods like the Fischer indole (B1671886) synthesis have been workhorses, they often require harsh conditions and have limitations. researchgate.net The development of novel cyclization strategies, perhaps involving transition-metal-catalyzed reactions from readily available precursors, is a promising avenue. researchgate.net
A significant area for advancement lies in the development and application of new trifluoromethylating reagents. bohrium.com Much of the current work relies on well-established but often expensive reagents like Togni's and Langlois' reagents. bohrium.comrsc.orgthieme-connect.com Future efforts will likely target the creation of more economical, safer, and highly efficient sources of the trifluoromethyl radical or its equivalents. rsc.orgresearchgate.net An important goal is the advancement of late-stage trifluoromethylation, which would allow for the introduction of the CF3 group onto a pre-functionalized 5-methyl-1H-indole skeleton, thereby increasing synthetic flexibility and efficiency. bohrium.com
| Reagent Class | Examples | Focus of Future Research |
|---|---|---|
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Improving stability, reducing cost, developing catalytic applications. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Expanding scope to less activated substrates, milder activation methods. |
| Radical | Langlois' Reagent (CF3SO2Na), Trifluoroacetic Anhydride (B1165640) | Development of metal-free initiation methods (e.g., photoredox), improving regioselectivity. rsc.orgthieme-connect.com |
Development of Advanced Catalytic Systems for Precise Functionalization
The functionalization of the this compound core is critical for creating analogues with tailored properties. Future research will heavily invest in advanced catalytic systems for precise C-H functionalization, which avoids the need for pre-activating the molecule. rsc.org Transition-metal catalysis, particularly with palladium, copper, and rhodium, has shown promise for the selective modification of indole rings. rsc.orgacs.org The development of new ligand systems will be crucial to control regioselectivity, allowing for targeted functionalization at the C2, C3, C4, and C7 positions, as well as the benzylic C-H bonds of the 5-methyl group.
The goal is to develop catalytic systems that are not only highly selective but also more sustainable. bohrium.com This includes creating catalysts that operate under mild conditions (lower temperatures and pressures), are effective at low loadings, and can be recycled and reused, aligning with the principles of green chemistry. bohrium.com
| Position | Transformation | Potential Catalytic System | Future Goal |
|---|---|---|---|
| C2/C3 | Arylation/Alkenylation | Palladium(0)/Ligand | Direct C-H activation without directing groups. acs.org |
| C4/C7 | Borylation/Amination | Iridium/Rhodium | Overcoming steric hindrance and achieving high regioselectivity. rsc.org |
| N1 (N-H) | Arylation | Copper(I)/Ligand | Broader substrate scope and lower catalyst loading. mdpi.com |
| 5-Methyl | Oxidation/Coupling | Various Transition Metals | Selective benzylic C-H functionalization without affecting the indole ring. |
In-depth Mechanistic Studies of Underexplored Transformations
A deeper, fundamental understanding of the reaction mechanisms governing the synthesis and functionalization of trifluoromethylated indoles is essential for future progress. Many current protocols, especially those involving radical processes or complex organometallic catalytic cycles, are often developed based on empirical screening rather than a full mechanistic understanding. bohrium.comrsc.org
Future research should employ a combination of experimental and computational techniques to elucidate these pathways. Kinetic studies, isotope labeling experiments, and the isolation and characterization of intermediates can provide crucial insights. Concurrently, Density Functional Theory (DFT) calculations can model reaction coordinates, transition states, and the influence of substituents, such as the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the indole's reactivity profile. researchgate.netacs.org A thorough mechanistic understanding will enable more rational reaction optimization, troubleshoot unexpected outcomes, and expand the scope of known transformations to more complex molecular architectures.
Rational Design Principles for New Indole-Based Chemical Entities
The this compound scaffold is an excellent starting point for the rational design of new chemical entities, particularly in drug discovery. researchgate.net The principles of rational design involve using structural information of a biological target to design molecules that can interact with it in a specific and potent manner. nih.govnih.gov
Future work will increasingly rely on computational chemistry and molecular modeling to guide the synthesis of new derivatives. nih.gov By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the indole core to enhance desired properties while minimizing off-target effects. mdpi.com For instance, different functional groups can be introduced at various positions to modulate solubility, cell permeability, and metabolic stability. The interplay between the methyl and trifluoromethyl substituents provides a unique electronic and steric landscape that can be exploited for designing highly selective ligands.
| Position for Modification | Potential Functional Group | Rationale for Design |
|---|---|---|
| N1 | Alkyl chains, (hetero)aryl groups | Modulate lipophilicity, introduce vectors for further functionalization. |
| C2 | Amides, esters, heterocycles | Introduce hydrogen bond donors/acceptors for target binding. |
| C3 | Substituted alkylamines | Mimic tryptamine (B22526) side chain, interact with aminergic receptors. |
| C4/C7 | Halogens, small alkyl groups | Fine-tune electronics and steric profile to optimize binding pocket fit. |
Integration with High-Throughput and Automated Synthetic Platforms for Scalable Production
To accelerate the discovery and development of new materials and pharmaceuticals based on the this compound scaffold, the integration of modern automation technologies is paramount. High-throughput and automated synthesis platforms can dramatically increase the efficiency of chemical research. nih.govresearchgate.net
Technologies such as flow chemistry and acoustic droplet ejection enable the rapid synthesis of large libraries of compounds in a miniaturized and automated fashion. nih.govscribd.comacs.org This allows for the systematic exploration of a vast chemical space around the core scaffold, which is impractical with traditional manual synthesis. scribd.com These platforms, when coupled with rapid purification and analysis techniques (e.g., SFC-MS, TLC-MS), can significantly shorten the cycle time for designing, synthesizing, and testing new molecules. nih.gov Furthermore, continuous flow synthesis offers a direct route from small-scale discovery to scalable, on-demand manufacturing of promising lead compounds, ensuring consistency and safety. acs.orgnih.gov The adoption of these automated platforms will be a key driver in realizing the full potential of this compound derivatives. imperial.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methyl-6-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?
- Methodology : Begin with a Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling to introduce the trifluoromethyl group. Use CuI-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) for regioselective functionalization . Optimize solvent systems (e.g., PEG-400/DMF mixtures) and stoichiometry to minimize side reactions. Monitor reaction progress via TLC and purify using flash column chromatography with gradients like 70:30 ethyl acetate/hexane .
- Data Analysis : Compare yields under varying temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃ vs. I₂). For example, iodine (10 mol%) in MeCN at 40°C achieves 98% yield for analogous indole derivatives .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic shifts for the methyl (δ ~2.5 ppm) and trifluoromethyl groups (¹³C δ ~125 ppm, split by ¹JCF coupling) .
- ¹⁹F NMR : Verify trifluoromethyl resonance (δ ~-60 to -70 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. For example, FAB-HRMS for similar indoles shows m/z values matching theoretical calculations .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling or electrophilic substitution reactions?
- Methodology : Perform computational studies (DFT) to map electron density and steric bulk at the 6-position. Compare reaction rates with non-fluorinated analogs. For instance, trifluoromethyl groups enhance electrophilic substitution at adjacent positions due to strong electron-withdrawing effects .
- Experimental Validation : Use iodine-catalyzed electrophilic substitutions (e.g., diindolylmethane synthesis) to assess regioselectivity. Reaction yields drop with bulky substituents due to steric hindrance .
Q. What strategies resolve contradictions in biological activity data for trifluoromethyl-substituted indoles?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. methoxy at position 5) and assay cytotoxicity, receptor binding, or metabolic stability .
- Meta-Analysis : Cross-reference data from independent studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability) .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodology :
- ADME Prediction : Use software like Schrödinger’s QikProp to calculate logP (target ~2.96), solubility, and cytochrome P450 interactions .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) and validate with in vitro microsomal assays .
Q. What are the challenges in synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁸O) of this compound for mechanistic studies?
- Methodology : Use Pd-catalyzed C–H activation with labeled precursors (e.g., ¹³C-methyl iodide). Optimize reaction conditions to prevent isotopic dilution. Purify via preparative HPLC and confirm isotopic enrichment using LC-HRMS .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Protocol :
Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
Identify degradation products using HRMS/MS .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Approach :
- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).
- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Use ANOVA to compare potency across analogs .
Safety & Handling
Q. What precautions are necessary when handling trifluoromethyl-substituted indoles in the lab?
- Guidelines :
- Store at 0–6°C under inert gas (e.g., N₂) to prevent moisture absorption .
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (limited hazard data available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
